

5-(Methoxycarbonyl)-2-nitrobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

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An In-depth Technical Guide to **5-(Methoxycarbonyl)-2-nitrobenzoic Acid** and Its Analogs in Medicinal Chemistry

Abstract

Substituted 2-nitrobenzoic acids are a cornerstone class of intermediates in the synthesis of pharmaceuticals and fine chemicals. Their unique reactivity, governed by the interplay of the carboxylic acid and nitro group substituents, makes them versatile scaffolds for building molecular complexity. This guide begins by elucidating the formal IUPAC nomenclature of **5-(methoxycarbonyl)-2-nitrobenzoic acid**. Due to the specificity of this compound, this whitepaper will broaden its scope to use the well-documented and structurally related analog, 5-methyl-2-nitrobenzoic acid, as a case study. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

The name provided in the topic, **5-(Methoxycarbonyl)-2-nitrobenzoic acid**, is the correct and systematic IUPAC name. The nomenclature is derived as follows:

- **Parent Structure:** The primary functional group of highest precedence is the carboxylic acid attached to a benzene ring, making it a benzoic acid.
- **Numbering:** The carbon atom of the carboxylic acid group is designated as position 1 (C1). The ring is numbered to give the substituents the lowest possible locants.
- **Substituents:**
 - A nitro group (-NO₂) is located at the C2 position, hence 2-nitro.
 - A methoxycarbonyl group (-COOCH₃), which is a methyl ester, is at the C5 position, hence 5-(methoxycarbonyl).

This compound is a derivative of 2-nitroterephthalic acid. While specific experimental data for this exact monoester is sparse in readily available literature, its chemical principles align closely with other 5-substituted 2-nitrobenzoic acids. For the purpose of providing a practical and data-rich guide, we will focus on the closely related analog, 5-methyl-2-nitrobenzoic acid.

Case Study: 5-Methyl-2-nitrobenzoic Acid

5-Methyl-2-nitrobenzoic acid is a key intermediate whose structure and reactivity profile serve as an excellent proxy for understanding this class of compounds. Its properties are summarized below.

Property	Value	Reference
Synonyms	2-Nitro-5-methylbenzoic acid	
CAS Number	3179-96-8	N/A
Molecular Formula	C ₈ H ₇ NO ₄	
Molecular Weight	181.15 g/mol	N/A
Appearance	Off-white to yellow crystalline powder	
Melting Point	148-152 °C	

Synthesis and Mechanistic Insights

The synthesis of 5-substituted 2-nitrobenzoic acids is primarily achieved through the electrophilic nitration of a corresponding meta-substituted benzoic acid or its ester. The challenge lies in achieving regioselectivity, as nitration can produce isomeric byproducts.

Comparative Synthesis Routes

Two common methods for preparing 5-methyl-2-nitrobenzoic acid are the traditional mixed-acid nitration and a greener approach using nitric acid with acetic anhydride. The choice of method impacts yield, purity, and environmental footprint.

Method	Starting Material	Nitrating Agent	Desired Product Yield	Primary Byproduct
Traditional Mixed Acid	3-Methylbenzoic acid	HNO ₃ / H ₂ SO ₄	~50-60%	3-Methyl-4-nitrobenzoic acid (~40-50%)
Green Nitration	Methyl 3-methylbenzoate	HNO ₃ / Ac ₂ O	~80-90% (ester)	3-Methyl-4-nitrobenzoic acid (<10%)

The green nitration method offers superior selectivity. The methyl ester of the starting material is used to protect the carboxylic acid and improve solubility. The subsequent hydrolysis step efficiently yields the final product.

Experimental Protocol: Green Synthesis of 5-Methyl-2-nitrobenzoic Acid

This protocol is adapted from methodologies reported to enhance regioselectivity and yield.

Step 1: Nitration of Methyl 3-methylbenzoate

- Reagent Preparation: Prepare the nitrating agent by slowly adding 1.5 equivalents of acetic anhydride (Ac₂O) to 1.5 equivalents of fuming nitric acid (HNO₃) at a temperature maintained

below 10°C in an ice bath. This in situ formation of acetyl nitrate is critical for controlled nitration.

- **Reaction Setup:** Dissolve 1 equivalent of methyl 3-methylbenzoate in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C.
- **Addition:** Add the prepared nitrating agent dropwise to the solution over 30-60 minutes. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.
- **Workup:** Quench the reaction by carefully pouring the mixture into a beaker of ice water. This deactivates the nitrating agent and precipitates the organic product. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution (to remove acidic residue), and brine
- **To cite this document:** BenchChem. [5-(Methoxycarbonyl)-2-nitrobenzoic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602172#5-methoxycarbonyl-2-nitrobenzoic-acid-iupac-name\]](https://www.benchchem.com/product/b1602172#5-methoxycarbonyl-2-nitrobenzoic-acid-iupac-name)

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